4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine
Overview
Description
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is a chemical compound known for its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has shown significant potential in the field of anti-inflammatory research due to its ability to selectively inhibit mPGES-1 over other enzymes like COX-1 and COX-2 .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine, is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a lipid compound that plays a crucial role in inflammation and other immune responses .
Mode of Action
This compound acts as an inhibitor of mPGES-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2 . This inhibition disrupts the production of PGE2, leading to a decrease in inflammation and other immune responses mediated by PGE2 .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting mPGES-1, it prevents the conversion of PGH2 to PGE2, a key step in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow . Therefore, the inhibition of mPGES-1 can have significant downstream effects on these processes .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethanol, and methyl acetate , which suggests that it may be well-absorbed in the body and could potentially reach its target sites effectively
Result of Action
The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes . In animal studies, the compound has been shown to reduce carrageenan-induced paw edema in rats, demonstrating its potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme mPGES-1, inhibiting its activity . This interaction is selective for mPGES-1 over COX-1, although it does inhibit COX-2 at higher concentrations . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to bind to the active site of the enzyme and prevent its normal function .
Cellular Effects
The effects of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine on cells are primarily related to its inhibition of mPGES-1 . By inhibiting this enzyme, the compound can reduce the production of prostaglandin E2 (PGE2), a molecule that plays a key role in inflammation and other cellular processes . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine involves its binding to the active site of mPGES-1, thereby inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the production of PGE2, resulting in changes in cell signaling and gene expression .
Metabolic Pathways
Given its role as an inhibitor of mPGES-1, it is likely involved in the metabolism of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the butyl, difluorophenyl, and phenylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. The final product is typically purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups on the aromatic rings.
Scientific Research Applications
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrimidine derivatives.
Biology: Investigated for its role in inhibiting mPGES-1, which is involved in the inflammatory response.
Medicine: Potential therapeutic agent for treating inflammatory diseases due to its selective inhibition of mPGES-1.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,3-Difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine
- 5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine
Uniqueness
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is unique due to its selective inhibition of mPGES-1 over COX-1 and COX-2. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making it a promising candidate for anti-inflammatory drug development .
Properties
IUPAC Name |
5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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